molecular formula C8H17ClN2O2 B1452346 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-2-methyl-1-propanone hydrochloride CAS No. 1219971-87-5

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-2-methyl-1-propanone hydrochloride

Cat. No. B1452346
CAS RN: 1219971-87-5
M. Wt: 208.68 g/mol
InChI Key: VUYDTPTXYFTYJP-UHFFFAOYSA-N
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Description

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-2-methyl-1-propanone hydrochloride, more commonly known as HCl-AMP, is an organic compound used in a variety of scientific applications. It is a colorless crystalline solid with a melting point of approximately 160 degrees Celsius. HCl-AMP is a derivative of the amino acid proline and is commonly used in the synthesis of various pharmaceuticals and other compounds. Its structure is similar to that of other amino acids, making it a versatile and useful compound in a variety of scientific research applications.

Scientific Research Applications

  • Pyrolysis Analysis : A study by Huyghues-Despointes, Yaylayan, and Keyhani (1994) focused on the pyrolysis/GC/MS analysis of a related compound, demonstrating its utility in identifying primary and secondary pyrolysis products. This research highlights the compound's relevance in analytical chemistry, especially in the context of pyrolysis studies (Huyghues-Despointes, Yaylayan, & Keyhani, 1994).

  • Synthesis Research : Adamczyk and Reddy (2001) described the synthesis of a β-amino acid analog starting from a commercially available compound. This underscores the compound's significance in synthetic chemistry, particularly in the creation of amino acid analogs (Adamczyk & Reddy, 2001).

  • Spectroscopic Studies : Nycz, Paździorek, Małecki, and Szala (2016) identified and characterized various hydrochloride salts of cathinones through GC-MS, IR, NMR, and other spectroscopic methods. This demonstrates the compound's application in the identification and analysis of cathinones (Nycz, Paździorek, Małecki, & Szala, 2016).

  • Application in Drug Synthesis : Goldberg et al. (2015) discussed the synthesis of a key intermediate in the creation of a developmental drug candidate, showcasing the compound's role in pharmaceutical research and drug development (Goldberg et al., 2015).

  • Formation of Aroma Compounds : Schieberle and Hofmann (2005) studied the formation of roast-smelling food odorants, indicating the compound's importance in food chemistry and flavor analysis (Schieberle & Hofmann, 2005).

  • Synthesis of Pyrrolidines and Piperidines : Boto, Hernández, de Leon, and Suárez (2001) described a method for synthesizing pyrrolidines and piperidines, highlighting the compound's utility in organic chemistry and the synthesis of complex organic structures (Boto, Hernández, de Leon, & Suárez, 2001).

Mechanism of Action

The mechanism of action of “2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride” is not known .

properties

IUPAC Name

2-amino-1-(3-hydroxypyrrolidin-1-yl)-2-methylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-8(2,9)7(12)10-4-3-6(11)5-10;/h6,11H,3-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYDTPTXYFTYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-2-methyl-1-propanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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